1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a propyl chain, and a tetrahydropyrimidine ring with dioxo and carbonitrile functionalities. Its diverse chemical properties make it a valuable subject of study in synthetic chemistry, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, which are crucial for its biological activity .
Comparison with Similar Compounds
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol: Shares the dimethylamino and propyl groups but differs in the core structure.
N,N-Bis(3-dimethylaminopropyl)-N-(2-hydroxypropyl)amine: Similar functional groups but different overall molecular framework.
Uniqueness: 1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its tetrahydropyrimidine ring and the combination of dioxo and carbonitrile functionalities. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H14N4O2 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-[2-(dimethylamino)propyl]-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H14N4O2/c1-7(13(2)3)5-14-6-8(4-11)9(15)12-10(14)16/h6-7H,5H2,1-3H3,(H,12,15,16) |
InChI Key |
HFBDBBJAAICHQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C(=O)NC1=O)C#N)N(C)C |
Origin of Product |
United States |
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